molecular formula C13H14ClNO3 B7409169 2-[2-(1-Chloroisoquinolin-7-yl)oxyethoxy]ethanol

2-[2-(1-Chloroisoquinolin-7-yl)oxyethoxy]ethanol

Cat. No.: B7409169
M. Wt: 267.71 g/mol
InChI Key: YXGSGRUUCFVUNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(1-Chloroisoquinolin-7-yl)oxyethoxy]ethanol is a chemical compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1-Chloroisoquinolin-7-yl)oxyethoxy]ethanol typically involves the reaction of 1-chloroisoquinoline with ethylene glycol under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(1-Chloroisoquinolin-7-yl)oxyethoxy]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(1-Chloroisoquinolin-7-yl)oxyethoxy]ethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(1-Chloroisoquinolin-7-yl)oxyethoxy]ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloroisoquinolin-7-yl)methanol
  • 7-Chloroquinoline derivatives

Uniqueness

2-[2-(1-Chloroisoquinolin-7-yl)oxyethoxy]ethanol is unique due to its specific structural features, such as the presence of both isoquinoline and ethylene glycol moieties. This combination imparts distinct chemical and biological properties to the compound, making it valuable for various applications.

Properties

IUPAC Name

2-[2-(1-chloroisoquinolin-7-yl)oxyethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3/c14-13-12-9-11(18-8-7-17-6-5-16)2-1-10(12)3-4-15-13/h1-4,9,16H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGSGRUUCFVUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2Cl)OCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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